molecular formula C14H16N4O3 B2675226 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea CAS No. 1448059-81-1

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea

Cat. No.: B2675226
CAS No.: 1448059-81-1
M. Wt: 288.307
InChI Key: WUKMBLDILFVTPK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea (CAS 1448059-81-1) is a synthetic unsymmetrical urea derivative with the molecular formula C14H16N4O3 and a molecular weight of 288.30 g/mol. As part of the aryl urea chemical class, this compound features a 2,4-dimethoxypyrimidinyl group and a meta-tolyl (m-tolyl) aromatic system, a scaffold recognized in medicinal chemistry for its potential to interact with diverse biological targets . Urea derivatives are integral to a wide array of biologically active compounds, pharmaceuticals, and agrochemicals, and are frequently investigated as enzyme inhibitors, antiviral agents, and selective receptor modulators . The unsymmetrical nature of this specific compound makes it a particularly interesting scaffold for the development of novel bioactive molecules, as the urea function provides excellent hydrogen bonding capabilities that can facilitate specific interactions with enzyme active sites . Recent scientific literature highlights that structurally related aryl urea derivatives demonstrate potent anticancer activity in various human cancer cell lines, underscoring the research value of this chemical class in oncology and chemical biology research . Furthermore, urea-based small molecules have shown significant potential in microbiological research, with some analogs demonstrating an ability to inhibit and disrupt multispecies bacterial biofilms through non-biocidal mechanisms such as quorum sensing inhibition, which is a promising area for antimicrobial development . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-5-4-6-10(7-9)16-13(19)17-11-8-15-14(21-3)18-12(11)20-2/h4-8H,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKMBLDILFVTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea typically involves the reaction of 2,4-dimethoxypyrimidine-5-amine with an isocyanate derivative of m-tolyl. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea with structurally related urea derivatives from the evidence:

Compound Name Substituents Melting Point (°C) Solubility Indicators Key Spectral Features (IR/NMR)
Target Compound 2,4-dimethoxypyrimidin-5-yl, m-tolyl Not reported Likely moderate (dimethoxy) Urea C=O IR ~1670 cm⁻¹; m-tolyl CH3 δ ~2.3 ppm
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(m-tolyl)urea 2-(tetrazol-5-yl)phenyl, m-tolyl 158–160 High (tetrazole polarity) Tetrazole N-H IR ~3254 cm⁻¹; urea C=O ~1670 cm⁻¹
Compound 25c () Indazolyloxybenzyl, pyrazolyl 197.1–199.2 Low (tert-butyl hydrophobicity) Urea C=O IR ~1670 cm⁻¹; tert-butyl δ ~1.27 ppm
Compound 28c () Morpholinoethoxy, pyrazolyl 191.6–193.7 Moderate (morpholinoethoxy) Urea C=O IR ~1664 cm⁻¹; morpholine δ ~3.55 ppm
FDB011147 () 4,6-dimethoxypyrimidin-2-yl, sulfonylpyrazole Not reported High (sulfonyl group) Dimethoxy δ ~3.8–4.0 ppm; sulfonyl S=O IR ~1350 cm⁻¹

Key Observations:

  • Melting Points: Compounds with bulky hydrophobic groups (e.g., tert-butyl in 25c) exhibit higher melting points (~197°C) compared to polar analogs like tetrazolyl derivatives (~160°C) .
  • Solubility: The dimethoxy groups in the target compound likely improve aqueous solubility compared to tert-butyl or trifluoromethyl substituents .
  • Spectral Trends: Urea carbonyl IR peaks consistently appear near 1660–1670 cm⁻¹ across all analogs. The m-tolyl methyl group resonates at ~2.3 ppm in NMR, similar to other aryl-methyl substituents .

Biological Activity

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with two methoxy groups and a tolyl group attached to a urea moiety. Its unique structure may contribute to its biological properties.

PropertyValue
Molecular FormulaC12H14N4O3
Molecular Weight250.26 g/mol
CAS Number61656-39-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.

Enzyme Inhibition

Research indicates that similar compounds can inhibit key enzymes involved in metabolic processes. For instance, derivatives of pyrimidine compounds have shown significant inhibition against enzymes such as:

  • InhA : A target for tuberculosis treatment.
  • Aurora Kinase : Involved in cell division and a target for cancer therapies.

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Breast Cancer : The compound was tested against MCF-7 and MDA-MB-231 cell lines, showing significant cytotoxicity and potential for use in combination therapies with established chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various urea derivatives, this compound demonstrated superior activity against cancer cell lines compared to structurally similar compounds. The study employed MTT assays to quantify cell viability post-treatment.
  • Synergistic Effects : A notable case involved the combination of this compound with other anticancer agents, leading to enhanced efficacy in tumor suppression. The study utilized the Combination Index method to assess synergistic interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamates. For this compound, a stepwise approach may include:

  • Step 1 : Functionalization of the pyrimidine ring via nucleophilic substitution to introduce methoxy groups.
  • Step 2 : Urea bond formation using m-tolyl isocyanate or via a Curtius rearrangement.
  • Optimization : Utilize factorial design experiments (e.g., varying solvents, catalysts like DMAP, and temperatures) to maximize yield and purity. Statistical tools such as ANOVA can identify significant factors .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm structure with 1H^1H-NMR and LC-MS .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the pyrimidine and aryl groups.
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Chromatography :
  • Reverse-phase HPLC with UV detection to assess purity (>98% by area normalization).
  • Data Interpretation : Compare spectral data with computational predictions (e.g., ChemDraw simulations) and literature analogs. Cross-validate with 2D NMR (e.g., COSY, HSQC) for ambiguous signals .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity or thermodynamic stability of this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat prior studies under standardized conditions (e.g., buffer pH, temperature) to isolate variables.
  • Advanced Analytics :
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Differential scanning calorimetry (DSC) for stability profiling.
  • Statistical Reconciliation : Apply meta-analysis to identify outliers or methodological inconsistencies across studies. Use Bayesian statistics to weigh evidence quality .

Q. What strategies are effective for elucidating the binding mechanisms of this urea derivative with kinase targets or other biological receptors?

  • Methodological Answer :

  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability.
  • Experimental Validation :
  • Surface plasmon resonance (SPR) for real-time binding kinetics.
  • Site-directed mutagenesis of target proteins to identify critical residues.
  • Theoretical Framework : Align findings with structure-activity relationship (SAR) models or enzyme inhibition theories (e.g., competitive vs. allosteric) .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?

  • Methodological Answer :

  • Hypothesis-Driven Design : Link the compound’s properties (e.g., hydrogen-bonding capacity from urea moiety) to applications like kinase inhibition or supramolecular assembly.
  • Cross-Disciplinary Validation :
  • Collaborate with computational chemists to refine QSAR models.
  • Use crystallography (SC-XRD) to correlate solid-state structure with function.
  • Literature Synthesis : Systematically review patents and journals to identify underexplored applications, leveraging bibliometric tools like VOSviewer .

Methodological Design and Conflict Resolution

Q. What factorial design approaches are optimal for studying the synergistic effects of substituents on this compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Full Factorial Design : Vary substituents (e.g., methoxy vs. ethoxy groups on pyrimidine) and reaction conditions (e.g., solvent polarity) in a matrix.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
  • Conflict Mitigation : Use principal component analysis (PCA) to disentangle confounding variables in multifactorial datasets .

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